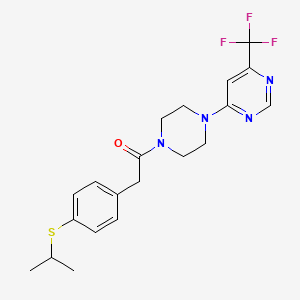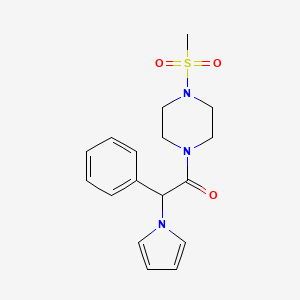![molecular formula C18H12ClF4N3O2 B2856021 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-90-4](/img/structure/B2856021.png)
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. The pyridinone ring is substituted with a trifluoromethyl group, a chloro group, and an amino group that is further substituted with a fluorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The chloro group might be introduced through a halogenation reaction . The amino group could be introduced through a nucleophilic substitution or addition reaction . The fluorobenzyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridinone ring, which would contribute to the compound’s aromaticity. The electronegative fluorine atoms in the trifluoromethyl group would likely pull electron density towards themselves, creating a polar bond. The presence of both amino and carbonyl groups could potentially allow for the formation of intramolecular hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution or addition reactions. The carbonyl group could be reduced to an alcohol or further oxidized to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of multiple fluorine atoms could increase the compound’s stability and lipophilicity. The polar bonds and potential for hydrogen bonding could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Antiviral Research
The trifluoromethyl group within the compound’s structure is of particular interest in antiviral research. Compounds with this group have been studied for their potential to inhibit various stages of viral replication. For example, derivatives of this compound could be designed to target specific proteins involved in the life cycle of viruses like influenza or hepatitis C .
Anti-inflammatory Applications
The presence of a pyridinone moiety suggests that this compound could act as an anti-inflammatory agent. Pyridinone derivatives are known to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This could make it a candidate for the development of new anti-inflammatory medications .
Anticancer Activity
Compounds containing the pyridinyl group have been explored for their anticancer properties. They can interfere with various signaling pathways within cancer cells, potentially leading to apoptosis or the inhibition of cell proliferation. Research into this compound could yield new insights into targeted cancer therapies .
Antimicrobial Potential
The structural complexity of this compound provides several points of interaction with bacterial enzymes or proteins, which could lead to the development of new antimicrobial agents. Its ability to bind with high affinity to multiple receptors makes it a valuable scaffold for synthesizing derivatives with enhanced antimicrobial activity .
Neuroprotective Effects
The hydroxy and amino groups in the compound suggest potential neuroprotective properties. These functional groups can interact with neuronal receptors or enzymes, offering protection against neurodegenerative diseases or brain injuries. Further research could explore its application in treating conditions like Alzheimer’s or Parkinson’s disease .
Agricultural Chemicals
The trifluoromethyl and chloro groups are often found in agrochemicals due to their stability and bioactivity. This compound could serve as a precursor for developing new pesticides or herbicides, contributing to more efficient and targeted agricultural practices .
Eigenschaften
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF4N3O2/c19-14-8-11(18(21,22)23)9-24-16(14)25-26-6-5-15(27)13(17(26)28)7-10-1-3-12(20)4-2-10/h1-6,8-9,27H,7H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDOTIHLCLEMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)


![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)




![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)
![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)
![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)

![(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2855961.png)